5-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
Description
5-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyrazine ring via a methylene bridge. The pyrazine moiety is substituted with a thiophen-2-yl group at the 3-position, while the thiophene ring bears a chlorine atom at the 5-position. This structure combines electron-rich (thiophene) and electron-deficient (pyrazine) aromatic systems, which may influence its physicochemical properties and biological interactions .
The target compound could likely be synthesized using similar methods, substituting bromine with chlorine and employing thiophen-2-ylboronic acid for the Suzuki step.
Properties
IUPAC Name |
5-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-12-4-3-11(21-12)14(19)18-8-9-13(17-6-5-16-9)10-2-1-7-20-10/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUVFMQRUXTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It is known that thiophene derivatives, like this compound, can interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. .
Biochemical Analysis
Biological Activity
5-Chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.76 g/mol. The compound features a chloro group, a thiophene moiety, and a pyrazine ring, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene and pyrazine have shown effective inhibition against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrazole Derivative 1 | 0.22 | Staphylococcus aureus |
| Pyrazole Derivative 2 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structural features have demonstrated significant antiproliferative effects against cancer cell lines. For example, certain derivatives were effective in inhibiting the growth of lung and breast cancer cells while sparing non-tumorigenic cells at concentrations around 10 µM .
Case Study:
In one study, the synthesized compounds were tested for their ability to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins, indicating a multifaceted mechanism of action .
The biological activity of this compound may involve interaction with specific enzymes or receptors within the target cells. For instance, compounds with similar structures have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial and cancer cell proliferation .
Synthesis Methods
The synthesis of this compound typically involves multiple steps including the formation of the thiophene and pyrazine rings through various coupling reactions. The introduction of functional groups such as the carboxamide is achieved via standard amide formation techniques.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Formation of Thiophene Ring | Coupling reactions using palladium catalysts |
| Introduction of Pyrazine | Cyclization under acidic or basic conditions |
| Carboxamide Formation | Reaction with appropriate amines and acid chlorides |
Comparison with Similar Compounds
5-Bromo-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide (Compound 3, )
- Structure : Differs by a bromine atom at the 5-position of the thiophene ring and lacks the thiophen-2-yl substituent on pyrazine.
- Synthesis : Prepared via TiCl4-mediated coupling of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid (75% yield).
- Properties: Melting point 224–226°C; $^{1}\text{H NMR}$ (CDCl$_3$): δ 9.62 (s, 1H, NH), 8.40–7.14 (aromatic protons).
5-(3-Chlorophenyl)-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide (Compound 4a, )
- Structure : Features a 3-chlorophenyl group at the thiophene 5-position instead of chlorine.
- Synthesis : Synthesized via Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 3-chlorophenylboronic acid (72% yield).
- Properties : Melting point 187–189°C; higher molecular weight (316.8 g/mol) compared to the target compound. The phenyl group increases hydrophobicity, which may enhance membrane permeability .
5-Chloro-N-{[2-(Thiophen-3-yl)Pyridin-4-yl]Methyl}Thiophene-2-Carboxamide ()
- Structure : Replaces pyrazine with pyridine and positions the thiophene at the 3-position.
- Properties : Molecular formula C${15}$H${11}$ClN$2$OS$2$; InChIKey: TWIKZJOSENWUEU-UHFFFAOYSA-N. The pyridine ring’s lower electron deficiency compared to pyrazine could reduce π-π stacking interactions in biological targets .
Pharmacological Analogs: Rivaroxaban and Derivatives
Rivaroxaban (BAY 59-7939, )
- Structure: Contains an oxazolidinone core and morpholine substituent instead of pyrazine-thiophene.
- Pharmacology : Potent Factor Xa inhibitor (IC$_{50}$ = 0.7 nM); chiral (S)-enantiomer is 200-fold more active than the (R)-form .
- Properties: Molecular weight 435.88 g/mol; CAS 366789-02-6. The oxazolidinone and morpholine groups enhance target specificity but reduce structural similarity to the target compound .
Segartoxaban ()
- Structure : Features a sulfonamide-piperazine scaffold instead of pyrazine.
- Pharmacology : Dual Factor Xa and thrombin inhibitor. The sulfonamide group introduces hydrogen-bonding capabilities absent in the target compound .
Other Carboxamide Derivatives
N-Substituted 5-Chloropyrazine-2-Carboxamides ()
- Structure : Pyrazine-2-carboxamides with alkyl/aryl substituents.
- Activity: Antimycobacterial (MIC = 1–32 µg/mL against M. tuberculosis).
GSK2830371 ()
- Structure : Contains a pyridine-chloromethyl group and cyclopentyl side chain.
- Properties : Molecular weight 461.02 g/mol; CAS 1404456-53-4. The bulky substituents may limit bioavailability compared to the more compact target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Insights
Structural Flexibility : The pyrazine-thiophene scaffold allows modular derivatization via Suzuki cross-coupling, enabling optimization of electronic and steric properties .
Chlorine vs. Bromine : Chlorine’s lower electronegativity compared to bromine may reduce reactivity in cross-coupling but improve metabolic stability .
Pharmacological Potential: While rivaroxaban’s clinical success highlights the therapeutic value of thiophene-carboxamides, the target compound’s lack of chiral centers and complex substituents may limit its target specificity compared to FDA-approved analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
